1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is a chemical compound that has gained interest due to its potential applications in medicinal chemistry. This compound is classified as a cyclopropanamine derivative, which are known for their biological activities, including inhibition of specific enzymes and receptors.
The compound can be synthesized through various chemical processes, and its derivatives have been explored in patents and scientific literature for their therapeutic potential, particularly in the context of inhibiting lysine-specific demethylase 1, an enzyme implicated in various diseases including cancer .
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride belongs to the class of cyclopropylamines. Cyclopropylamines are characterized by a three-membered cyclopropyl ring attached to an amine group, which can influence their pharmacological properties.
The synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride typically involves multi-step organic reactions. A common method includes the use of benzyloxy-substituted ethyl halides reacted with cyclopropanamine under basic conditions.
The molecular formula of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is . The structure consists of a cyclopropane ring bonded to an amine group and an ethyl chain that carries a benzyloxy substituent.
CC(C1CC1)NCCOC2=CC=CC=C2
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride can participate in various chemical reactions typical for amines, including:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the transformation and improve yields.
The mechanism of action for compounds like 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride often involves binding to specific targets such as enzymes or receptors. For instance, it may inhibit lysine-specific demethylase 1 by binding to its active site, thereby preventing substrate interaction and altering gene expression profiles associated with various diseases .
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride has potential applications in:
This compound exemplifies the ongoing research into cyclopropanamine derivatives and their role in developing new therapeutic agents.
The synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride requires sequential transformations to construct the functionalized cyclopropane ring and incorporate the benzyloxyethyl side chain. A convergent approach is typically employed:
Key Optimization:
The biphenyl ether linker in early intermediates was replaced with a mono-phenyl tether, reducing cLogP from 6.3 to 4.2 while maintaining ring geometry critical for bioactivity [1]. This modification enhanced solubility (76 μg/mL at pH 6.8) and simplified purification.
Table 1: Multi-Step Synthesis Yield Optimization
Step | Intermediate | Key Reagent | Yield (%) |
---|---|---|---|
1 | 2-(Benzyloxy)ethyl bromide | Benzyl bromide / K₂CO₃ | 85–92 |
2 | Enantiopure cyclopropanamine | CBS catalyst / borane | 70–75 |
3 | Free base coupling product | NaOtBu / THF | 65–78 |
4 | Hydrochloride salt | HCl / EtOAc | 90–95 |
Enantioselective cyclopropanation is achieved via Corey-Bakshi-Shibata (CBS) reduction, which delivers the (1R,2S)-cyclopropylamine scaffold with >99% enantiomeric excess (ee):
Impact:
Catalyst loading below 10 mol% achieves near-quantitative chiral induction, eliminating the need for post-synthesis resolution. This reduces waste and cost compared to stoichiometric chiral auxiliaries [3].
The benzyloxyethyl side chain is installed via N-alkylation of cyclopropanamine nucleophiles:
Table 2: Halide Efficiency in Alkylation
Electrophile | Base | Solvent | Yield (%) |
---|---|---|---|
2-(Benzyloxy)ethyl bromide | NaOtBu | THF | 78 |
2-(Benzyloxy)ethyl chloride | K₂CO₃ | DMF | 52 |
2-(Benzyloxy)ethyl iodide | Cs₂CO₃ | Acetonitrile | 81 |
Solvent polarity and base strength critically influence yield and impurity profiles:
Case Study:
Switching from K₂CO₃/DMF to NaOtBu/THF in N-alkylation increased yields from 52% to 78% and reduced reaction time from 24 h to 8 h [2] [3].
Crystallization-driven purification ensures high-purity hydrochloride salt formation:
Analytical Validation:
HPLC monitoring confirms residual solvent levels <50 ppm, while differential scanning calorimetry (DSC) verifies polymorphic stability up to 180°C [3].
Table 3: Salt Crystallization Conditions
Method | Solvent System | Purity (%) | Recovery (%) |
---|---|---|---|
Direct HCl gas saturation | EtOAc | 97.5 | 85 |
Anti-solvent addition | Ethanol/ether | 99.3 | 92 |
Recrystallization | Ethanol/methanol/water | 99.8 | 75 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: